![molecular formula C27H24N4O2S B2641012 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034349-91-0](/img/structure/B2641012.png)
3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Oxazole Moiety: The oxazole ring can be introduced via a condensation reaction between an α-haloketone and an amide.
Thioether Formation: The thioether linkage is typically formed through a nucleophilic substitution reaction where a thiol reacts with a halomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the pyrimidine core, potentially leading to ring-opened products.
Substitution: The aromatic rings and the cyclopropyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in organic synthesis due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially inhibiting or modulating their function. The thioether linkage may also play a role in binding to metal ions or other cofactors, influencing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-((5-methyl-2-(p-tolyl)oxazol-4-yl)methylthio)-3-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the cyclopropyl group, which may affect its binding affinity and reactivity.
3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Similar core structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
The presence of the cyclopropyl group in this compound adds a unique steric and electronic dimension to the molecule, potentially enhancing its binding interactions and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-cyclopropyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-10-19(11-9-16)25-29-22(17(2)33-25)15-34-27-30-23-21(18-6-4-3-5-7-18)14-28-24(23)26(32)31(27)20-12-13-20/h3-11,14,20,28H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORCLXYEFCJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
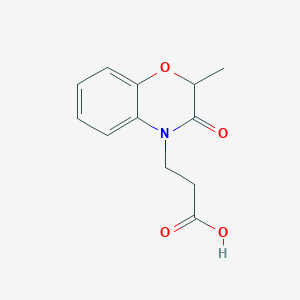
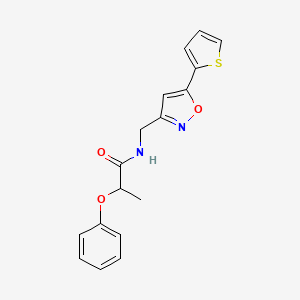
![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)
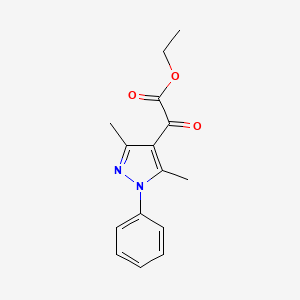
![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)

![2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2640942.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)
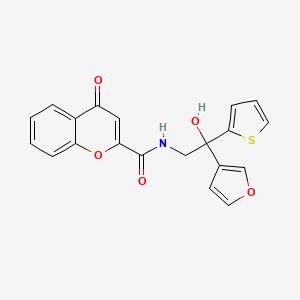
![2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2640947.png)
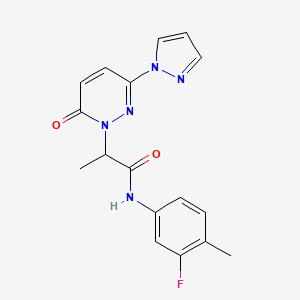
![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
